molecular formula C13H5F5O3 B12846172 2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid

2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12846172
M. Wt: 304.17 g/mol
InChI Key: HLFNTBOBHLRCOS-UHFFFAOYSA-N
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Description

2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid is a fluorinated biphenyl derivative. This compound is characterized by the presence of five fluorine atoms attached to the phenyl rings, a hydroxyl group, and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid typically involves the introduction of fluorine atoms into the biphenyl structure. One common method is the direct fluorination of biphenyl derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The reaction conditions often include low temperatures and the presence of catalysts to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of fluorinated precursors and optimized reaction conditions can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules due to its unique structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2’,3’,4’,5’,6’-Pentafluoroacetophenone: Another fluorinated compound with similar structural features but different functional groups.

    2,3,4,5,6-Pentafluorophenylacetic acid: A related compound with a different arrangement of functional groups.

Uniqueness

2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its fluorinated biphenyl core with hydroxyl and carboxylic acid functionalities. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H5F5O3

Molecular Weight

304.17 g/mol

IUPAC Name

2-hydroxy-5-(2,3,4,5,6-pentafluorophenyl)benzoic acid

InChI

InChI=1S/C13H5F5O3/c14-8-7(9(15)11(17)12(18)10(8)16)4-1-2-6(19)5(3-4)13(20)21/h1-3,19H,(H,20,21)

InChI Key

HLFNTBOBHLRCOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O)O

Origin of Product

United States

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